molecular formula C18H20O2 B14659034 Cyclohexylidenbisphenol CAS No. 51041-46-4

Cyclohexylidenbisphenol

Cat. No.: B14659034
CAS No.: 51041-46-4
M. Wt: 268.3 g/mol
InChI Key: WFNXYMSIAASORV-UHFFFAOYSA-N
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Description

Cyclohexylidenbisphenol (4,4′-Cyclohexylidenbisphenol, BPZ; CAS 843-55-0) is a bisphenol derivative characterized by two phenolic rings connected via a cyclohexylidene bridging group. Its molecular formula is C₁₈H₁₈O₂, with a molecular weight of 266.33 g/mol. This compound is notable for its thermal stability and is widely used in industrial applications, such as thermochromic pigments, where it acts as a leuco dye stabilizer or a component in thermally responsive materials . Its rigid cyclohexylidene bridge enhances resistance to degradation under high-temperature conditions, making it suitable for coatings, polymers, and specialty chemicals.

Properties

CAS No.

51041-46-4

Molecular Formula

C18H20O2

Molecular Weight

268.3 g/mol

IUPAC Name

2-[1-(2-hydroxyphenyl)cyclohexyl]phenol

InChI

InChI=1S/C18H20O2/c19-16-10-4-2-8-14(16)18(12-6-1-7-13-18)15-9-3-5-11-17(15)20/h2-5,8-11,19-20H,1,6-7,12-13H2

InChI Key

WFNXYMSIAASORV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)(C2=CC=CC=C2O)C3=CC=CC=C3O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexylidenbisphenol is typically synthesized through the condensation reaction of cyclohexanone with phenol. The reaction is catalyzed by an acid, such as sulfuric acid, under controlled temperature conditions. The general reaction scheme is as follows: [ \text{Cyclohexanone} + 2 \text{Phenol} \rightarrow \text{this compound} + \text{Water} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound involves the use of large-scale reactors where cyclohexanone and phenol are mixed in the presence of an acid catalyst. The reaction mixture is heated to facilitate the condensation reaction, and the product is subsequently purified through crystallization and filtration processes .

Chemical Reactions Analysis

Types of Reactions: Cyclohexylidenbisphenol undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinones.

    Reduction: It can be reduced to form this compound derivatives.

    Substitution: It can undergo electrophilic aromatic substitution reactions, such as halogenation and nitration.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenation can be carried out using chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products:

Scientific Research Applications

Cyclohexylidenbisphenol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexylidenbisphenol involves its interaction with various molecular targets. In biochemical assays, it acts as a ligand that binds to specific enzymes or receptors, modulating their activity. The cyclohexane ring and phenol groups play a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition and receptor activation, depending on the context of its application .

Comparison with Similar Compounds

Comparison with Similar Compounds

Cyclohexylidenbisphenol belongs to a broader class of bisphenol and cyclohexylphenol derivatives. Below is a detailed comparison with structurally or functionally related compounds:

Structural and Chemical Properties

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features Key Properties
This compound 843-55-0 C₁₈H₁₈O₂ 266.33 Two phenolic rings bridged by cyclohexylidene High thermal stability, low solubility in polar solvents
Bisphenol AF 1478-61-1 C₁₅H₁₀F₆O₂ 336.23 Two phenolic rings bridged by hexafluoroisopropylidene Superior chemical resistance, hydrophobic, used in fluoropolymer production
4-Cyclohexylphenol 1131-60-8 C₁₂H₁₆O 190.28 Single phenol ring substituted with cyclohexyl Moderate thermal stability, used in lubricants and resin modifiers
CP 47,497 N/A C₂₁H₃₂O₂ 316.48 Cyclohexylphenol with 5-position alkyl substitution Psychoactive properties, regulated as a synthetic cannabinoid

Thermal and Solubility Data

Property This compound Bisphenol AF 4-Cyclohexylphenol CP 47,497
Melting Point (°C) 155–158 168–170 92–94 N/A
Boiling Point (°C) >300 (decomposes) >300 (decomposes) 285–290 N/A
Solubility in Water Insoluble Insoluble Slightly soluble Insoluble
Solubility in Ethanol Partially soluble Partially soluble Fully soluble Partially soluble

Research Findings and Trends

Recent studies emphasize the role of this compound in smart materials, such as reversible thermochromic inks, where its stability outperforms Bisphenol C (CAS 79-97-0) in accelerated aging tests . In contrast, Bisphenol AF remains dominant in aerospace applications due to its compatibility with fluoropolymers. Emerging alternatives like 4-Cyclohexylphenol are being explored for eco-friendly plasticizers but lack the thermal resilience of bisphenol derivatives .

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